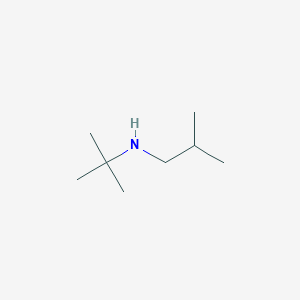
1-Propylpiperidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The empirical formula of 1-Propylpiperidin-4-amine is C8H18N2 . The molecular weight is 142.24 g/mol.Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The storage temperature of 1-Propylpiperidin-4-amine dihydrochloride is between 28 C . It is a solid substance .Applications De Recherche Scientifique
1. Applications in Neuropharmacology
1-Propylpiperidin-4-amine and related compounds have been explored for their potential in neuropharmacology. A study by Penning et al. (2008) developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors. These inhibitors showed promising results against both the PARP-1 enzyme and in cellular potency, indicating their potential in cancer treatment. Specifically, 1-propylpiperidin-4-yl-1H-benzimidazole-4-carboxamide demonstrated good potency and bioavailability, suggesting its utility in oncology pharmacology (Penning et al., 2008).
2. Synthesis and Structural Studies
The compound and its derivatives have been a subject of interest in synthetic and structural chemistry. For example, research by Chang et al. (2006) involved synthesizing substituted 4,4-diaryl-3-butenyl-1-amines, starting from 3-hydroxypiperidine. This method provided a way to synthesize SKF 89976A, a compound structurally related to 1-Propylpiperidin-4-amine, indicating the broader applicability of these compounds in synthetic chemistry (Chang et al., 2006).
3. Application in Analytical Sciences
A study by Kashiwagi et al. (1999) discussed the use of a gold electrode modified by a self-assembled monolayer of a chiral nitroxyl radical compound for the enantioselective oxidation of amines. This research underlines the potential use of 1-Propylpiperidin-4-amine and related compounds in electrocatalysis and analytical applications, particularly in the field of chiral amines analysis (Kashiwagi et al., 1999).
4. Potential in Alzheimer's Disease Treatment
N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds, including 1-Propylpiperidin-4-amine derivatives, displayed promising biological activity relevant to Alzheimer's treatment, indicating their significance in neurodegenerative disease research (Klein et al., 1996).
5. Agricultural Applications
1-Propylpiperidin-4-amine derivatives have also been explored in the context of agriculture. Kishibayev et al. (2019) reported on the synthesis of a plant growth stimulator based on 1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl) piperidin-4-ol. This compound showed growth-stimulating activity on spring wheat, suggesting the potential of these derivatives in enhancing agricultural productivity (Kishibayev et al., 2019).
Safety And Hazards
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Propriétés
IUPAC Name |
1-propylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-8(9)4-7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVGFQRDRGDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337308 | |
| Record name | 1-propylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidin-4-amine | |
CAS RN |
42389-59-3 | |
| Record name | 1-propylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42389-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)










